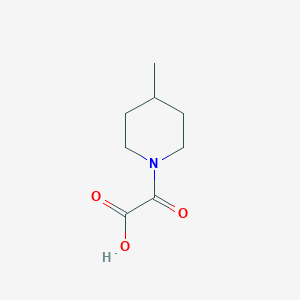
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid
Overview
Description
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, as they are present in various pharmaceuticals and alkaloids. The compound can be used to synthesize a range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications and are vital for the development of new medications .
Pharmacological Research
Due to the presence of the piperidine moiety, “2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid” is likely to exhibit biological activity. It can be used in pharmacological research to study its interaction with biological systems, potentially leading to the discovery of new drugs with piperidine as a core structure .
Organic Synthesis Methodologies
This compound can be employed in various intra- and intermolecular reactions, serving as a substrate for the synthesis of biologically active piperidines. It’s particularly useful for researchers looking for suitable substrates to develop fast and cost-effective methods for the synthesis of substituted piperidines .
Suzuki-Miyaura Coupling Reactions
The compound can be utilized in Suzuki-Miyaura coupling reactions, a cornerstone of organic synthesis. This reaction allows boronic acids to couple with aryl or vinyl halides to form carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, boronic acids like “2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid” are gaining attention due to their potential roles. They can be used to attach various functional groups to molecules, aiding in the development of new drugs with enhanced efficacy and selectivity.
Chemical Stability and Solubility Studies
The compound’s structure suggests it may have moderate solubility in organic solvents and some water solubility, which is essential for its application in medicinal chemistry. Its stability and solubility characteristics make it an interesting subject for physical and chemical property studies.
Mechanism of Action
The mode of action of a piperidine derivative would depend on its specific structure and the functional groups it contains. It could interact with various biological targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain reactions involving piperidine derivatives can be carried out in water as a solvent .
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-2-4-9(5-3-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEQULRMXKXQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)




![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)

